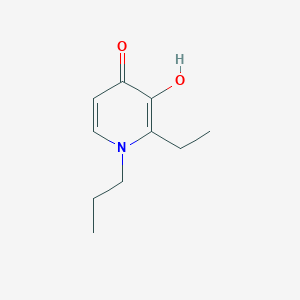
6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LRGILS-NH2 (TFA) is a synthetic peptide that serves as a control peptide for SLIGRL-NH2, a protease-activated receptor-2 (PAR-2) agonist. This compound is used in various biological studies to understand the role of PAR-2 in physiological processes. The peptide sequence is Leucine-Arginine-Glycine-Isoleucine-Leucine-Serine, with a trifluoroacetate (TFA) salt form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of LRGILS-NH2 (TFA) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added using coupling reagents like HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and deprotected using a cleavage cocktail containing TFA
Industrial Production Methods: Industrial production of LRGILS-NH2 (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥95% .
Análisis De Reacciones Químicas
Types of Reactions: LRGILS-NH2 (TFA) primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal laboratory conditions .
Common Reagents and Conditions:
Coupling Reagents: HBTU, DIC, or EDC for peptide bond formation.
Cleavage Reagents: TFA for removing the peptide from the resin and deprotecting side chains
Major Products: The major product formed from these reactions is the LRGILS-NH2 peptide itself, with TFA as a counterion .
Aplicaciones Científicas De Investigación
LRGILS-NH2 (TFA) is widely used in scientific research, particularly in the study of protease-activated receptors. Some key applications include:
Biological Studies: Used as a control peptide to study the role of PAR-2 in gastrointestinal transit and other physiological processes
Pharmacological Research: Helps in understanding the mechanisms of PAR-2-related peptides and their potential therapeutic applications
Immunological Research: Investigates the involvement of PAR-2 in immune responses
Mecanismo De Acción
LRGILS-NH2 (TFA) acts as a control peptide for SLIGRL-NH2, which is a PAR-2 agonist. While SLIGRL-NH2 activates PAR-2, LRGILS-NH2 (TFA) does not activate the receptor and is used to differentiate specific PAR-2-mediated effects from non-specific effects . The molecular targets include PAR-2 receptors, and the pathways involved are related to gastrointestinal transit and immune responses .
Comparación Con Compuestos Similares
SLIGRL-NH2: A PAR-2 agonist that facilitates gastrointestinal transit.
FSLLRY-NH2: A PAR-2 inhibitor used in various studies
Uniqueness: LRGILS-NH2 (TFA) is unique because it serves as a control peptide with a reversed amino acid sequence compared to SLIGRL-NH2. This allows researchers to specifically study the effects of PAR-2 activation without interference from non-specific peptide effects .
Propiedades
IUPAC Name |
6-fluoro-1,5-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O2/c1-3-4(7)9(2)6(11)8-5(3)10/h1-2H3,(H,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMZDTGSHINPJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=O)NC1=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628605 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112706-72-6 |
Source


|
| Record name | 6-Fluoro-1,5-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

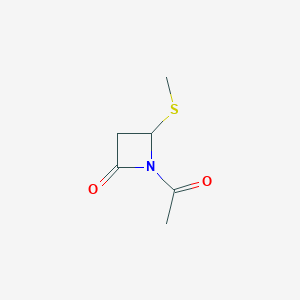
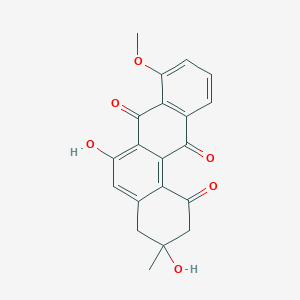
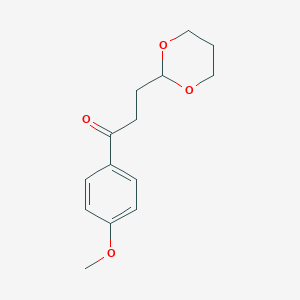
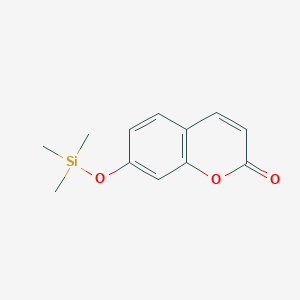
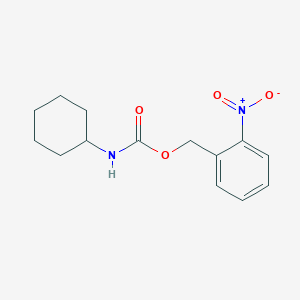
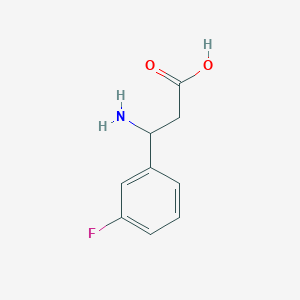

![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoicacid](/img/structure/B38106.png)
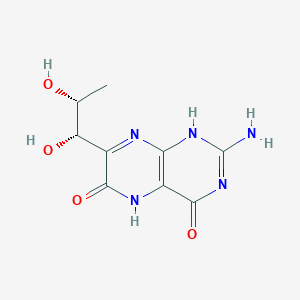
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)
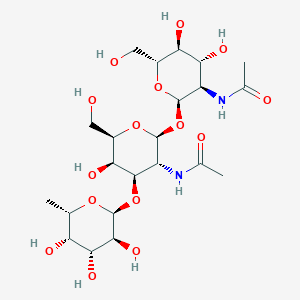
![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)
